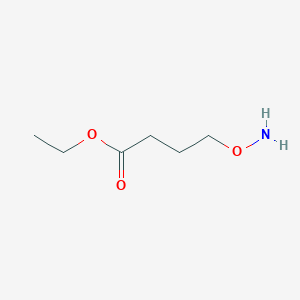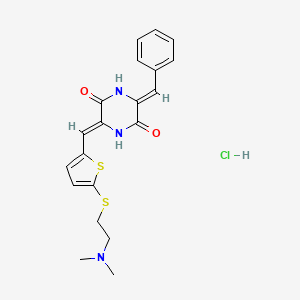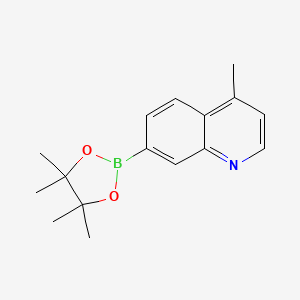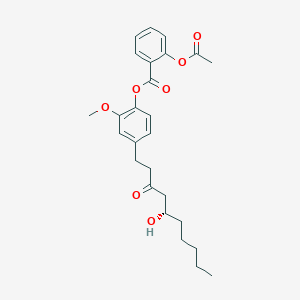![molecular formula C7H3BrFNO2 B12983486 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12983486.png)
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 5-fluoro-2-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, bromination, and cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The benzoxazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of solvents such as dichloromethane, acetonitrile, and ethanol, along with catalysts like palladium and copper .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H3BrFNO2 |
|---|---|
Molecular Weight |
232.01 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrFNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
RSYMGQRZGMFZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B12983405.png)











![Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12983507.png)

